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This guide provides a comprehensive overview of the Immunopeptidomics Ontology (ImPO), a
crucial tool for standardizing data in the field of immunopeptidomics. By establishing a
consistent and structured vocabulary, ImPO facilitates data integration, analysis, and sharing,
which is paramount for advancing research in areas such as cancer immunotherapy,
autoimmune diseases, and infectious diseases. This document will delve into the core concepts
of ImPO, provide practical guidance on its application, and illustrate key experimental and
logical workflows.

Core Concepts of the Immunopeptidomics Ontology
(ImPO)

The Immunopeptidomics Ontology is the first dedicated effort to standardize the terminology
and semantics within the immunopeptidomics domain. Its primary goal is to provide a data-
centric framework for representing data generated from experimental workflows and
subsequent bioinformatics analyses. ImPO is designed to be populated with experimental data,
thereby bridging the gap between the proteomics and clinical genomics communities.

The ontology is structured around several key classes that represent the central entities in an
immunopeptidomics experiment. Understanding the relationships between these classes is
fundamental to effectively using ImPO for data annotation.
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Key Classes and Their Relationships

The core of ImMPO revolves around the concepts of biological samples, the experimental
procedures performed on them, and the data that is generated and analyzed. The following
diagram illustrates the central logical relationships between the main classes of the
Immunopeptidomics Ontology.
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Core logical relationships within the Immunopeptidomics Ontology.

Data Presentation: Structuring Immunopeptidomics
Data with ImPO

A key advantage of using ImPO is the ability to structure and standardize quantitative data from
immunopeptidomics experiments. This allows for easier comparison across different studies
and facilitates the development of large-scale data repositories. The tables below provide an
illustrative example of how quantitative data can be organized using ImPO concepts.

Table 1: Identified Peptides from a Mass Spectrometry Experiment
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. . MS/IMS
Peptide Precursor Precursor Retention
Length ) . Scan
Sequence miz Charge Time (min)
Number
NLVPMVATV 9 497.28 2 35.2 15234
GILGFVFTL 9 501.29 2 42.1 18765
YLEPGPVTA 9 489.27 2 28.5 12987
KTWGQYWQ
v 573.30 2 45.8 20145
Table 2: Protein Source and MHC Restriction of Identified Peptides
Peptide UniProt Predicted
. Gene Symbol MHC Allele o
Sequence Accession Affinity (nM)
NLVPMVATV P04637 MAGEA1 HLA-A02:01 25.3
GILGFVFTL P01308 INS HLA-A02:01 15.8
YLEPGPVTA POC6X7 GAGE1l HLA-A24:02 5.2
KTWGQYWQV P03435 EBNA1 HLA-B07:02 101.4

Experimental Protocols: Anh Immunopeptidomics
Workflow with ImMPO Annotation

This section details a typical experimental workflow for the identification of MHC-associated

peptides, with specific guidance on how to annotate the process and resulting data using the

Immunopeptidomics Ontology.

Experimental Workflow Overview

The following diagram outlines the major steps in a standard immunopeptidomics experiment,

from sample preparation to data analysis.
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Immunopeptidomics Experimental Workflow
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A typical experimental workflow for immunopeptidomics.
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Detailed Methodologies and ImMPO Annotation

Step 1: Sample Preparation
o Methodology:
o Start with a sufficient quantity of cells (e.g., 1x1078 cells) or tissue.

o Lyse the cells using a lysis buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50
mM Tris-HCI pH 8.0, 150 mM NaCl) and protease inhibitors.

o Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cellular debris.

o Collect the supernatant containing the soluble proteins, including MHC-peptide
complexes.

e ImPO Annotation:
o The starting material is an instance of the Biological _Sample class.

o The lysis and clarification steps are instances of the Experimental_Process class, with
specific subclasses for Lysis and Centrifugation.

Step 2: Immunoaffinity Purification
o Methodology:

o Prepare an affinity column by coupling MHC class I-specific antibodies (e.g., W6/32) to a
solid support (e.g., Protein A Sepharose beads).

o Pass the clarified cell lysate over the antibody-coupled affinity column.

o Wash the column extensively with wash buffers of decreasing salt concentrations to
remove non-specifically bound proteins.

o Elute the bound MHC-peptide complexes using a low pH buffer (e.g., 0.1% trifluoroacetic
acid).

e IMPO Annotation:
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o This entire step is an instance of Immunoaffinity_Purification, a subclass of
Experimental_Process.

o The antibody used can be described using properties linked to an external ontology such
as the Antibody Ontology.

Step 3: Peptide Separation and Mass Spectrometry Analysis
o Methodology:

o Separate the eluted peptides from the MHC heavy and light chains using filtration or
reversed-phase chromatography.

o Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS) on a high-resolution mass spectrometer.

o Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA)
mode.

e ImPO Annotation:

o The LC-MS/MS analysis is an instance of Mass_Spectrometry Analysis.

o The instrument model and settings can be recorded as data properties of this instance.
Step 4: Data Analysis and Peptide Identification
o Methodology:

o Process the raw mass spectrometry data to generate peak lists.

o Search the peak lists against a protein sequence database (e.g., UniProt) using a search
engine (e.g., Sequest, MaxQuant).

o Validate the peptide-spectrum matches (PSMs) at a defined false discovery rate (FDR),
typically 1%.

o ldentify the protein of origin for each identified peptide.
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o Predict the MHC binding affinity of the identified peptides to specific MHC alleles using
tools like netMHCpan.

e ImPO Annotation:
o The output of this process is instances of the Peptide class.

o Each Peptide instance can be linked to its corresponding Protein of origin and the
MHC_Molecule it is presented by.

o Quantitative data such as precursor m/z, charge, and retention time are recorded as data
properties of the Peptide instance.

Signaling Pathways and Biological Context

Understanding the biological pathways that lead to the generation of immunopeptides is crucial
for interpreting experimental results. The following diagram illustrates the MHC class | antigen
processing and presentation pathway, which is the primary mechanism for presenting
endogenous peptides to the immune system.
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The MHC class | antigen processing and presentation pathway.
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By utilizing the Immunopeptidomics Ontology, researchers can systematically annotate their
experimental data, ensuring its findability, accessibility, interoperability, and reusability (FAIR).
This structured approach is essential for accelerating discoveries and translating
immunopeptidomics research into clinical applications.

 To cite this document: BenchChem. [Getting Started with the Immunopeptidomics Ontology:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8523279#how-to-get-started-with-the-
immunopeptidomics-ontology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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